molecular formula C13H18O2 B14644810 Butyl 2,6-dimethylbenzoate CAS No. 52392-56-0

Butyl 2,6-dimethylbenzoate

Cat. No.: B14644810
CAS No.: 52392-56-0
M. Wt: 206.28 g/mol
InChI Key: GMTKGCXSWVRXLE-UHFFFAOYSA-N
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Description

Butyl 2,6-dimethylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound is derived from 2,6-dimethylbenzoic acid and butanol, and it possesses unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,6-dimethylbenzoate typically involves the esterification of 2,6-dimethylbenzoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,6-dimethylbenzoic acid+butanolH2SO4butyl 2,6-dimethylbenzoate+H2O\text{2,6-dimethylbenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,6-dimethylbenzoic acid+butanolH2​SO4​​butyl 2,6-dimethylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylbenzoic acid and butanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 2,6-dimethylbenzoic acid and butanol.

    Reduction: 2,6-dimethylbenzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butyl 2,6-dimethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid, which may interact with enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a flavoring agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dimethylbenzoate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl 2,6-dimethylbenzoate: Similar structure but with an ethyl group instead of a butyl group.

    Propyl 2,6-dimethylbenzoate: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

Butyl 2,6-dimethylbenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

CAS No.

52392-56-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

butyl 2,6-dimethylbenzoate

InChI

InChI=1S/C13H18O2/c1-4-5-9-15-13(14)12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3

InChI Key

GMTKGCXSWVRXLE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC=C1C)C

Origin of Product

United States

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